DMBA consists of a benzene ring attached to a methylene (-CH2-) group, which is further bonded to a dimethylamino (-N(CH3)2) group. The molecule exhibits conformational flexibility around the C(ortho)-C(ipso)-C(alpha)-N (τ1) and C(ipso)-C(alpha)-N-C (τ2) torsion angles. [] Studies indicate that the τ1 angle tends towards 90°, while the τ2 angle varies depending on the substituents. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: